molecular formula C12H13BrN2O2S2 B2584538 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396566-68-9

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2584538
CAS RN: 1396566-68-9
M. Wt: 361.27
InChI Key: CXNAPKRACBVTMQ-UHFFFAOYSA-N
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Description

4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated significant photophysical and photochemical properties, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. The study highlighted the potential of these derivatives in generating singlet oxygen, which is crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020)(Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activity

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes explored the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes were found to exhibit significant antiproliferative effects against human tumor cells, suggesting their potential as anticancer agents. The study also emphasized the role of the sulfonamide derivative in enhancing DNA-binding affinity, which correlates with increased DNA damage and apoptosis in cancer cells (González-Álvarez et al., 2013)(González-Álvarez et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating their enzyme inhibition capabilities. These compounds showed inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase, indicating their potential in therapeutic applications related to enzyme activity modulation. The molecular docking studies further provided insights into the binding interactions between these inhibitors and enzymes, highlighting their specificity and potency (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019)(Alyar et al., 2019).

Environmental and Exposure Assessments

A study by Maceira, Marcé, & Borrull (2018) on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples emphasized the importance of understanding environmental exposure to these compounds. This research contributes to assessing the human exposure and potential health risks associated with inhalation of air containing these chemical compounds (Maceira, Marcé, & Borrull, 2018)(Maceira, Marcé, & Borrull, 2018).

properties

IUPAC Name

4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNAPKRACBVTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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